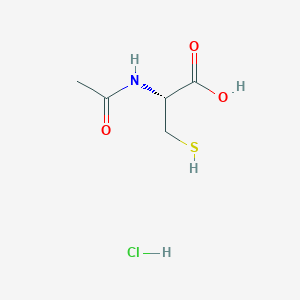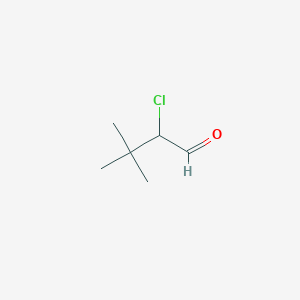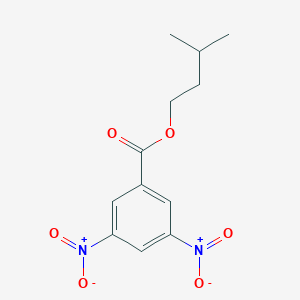
L-Cysteine, N-acetyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, N-acetyl-, hydrochloride is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid L-cysteine and is commonly used as a reducing agent and a source of sulfhydryl groups.
Mecanismo De Acción
L-Cysteine, N-acetyl-, hydrochloride acts as a reducing agent by donating electrons to other molecules. It can also form disulfide bonds with other sulfhydryl groups, which can affect protein structure and function. Additionally, it can act as a source of sulfur for the synthesis of cysteine and other sulfur-containing compounds.
Efectos Bioquímicos Y Fisiológicos
L-Cysteine, N-acetyl-, hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, as well as to improve insulin sensitivity and glucose metabolism. It has also been shown to have anti-cancer properties and to enhance the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-Cysteine, N-acetyl-, hydrochloride in lab experiments is its ability to act as a reducing agent and a source of sulfhydryl groups. However, its effects on protein structure and function can also be a limitation, as it can disrupt disulfide bonds and affect protein folding.
Direcciones Futuras
There are many future directions for the study of L-Cysteine, N-acetyl-, hydrochloride. One area of research is in the development of new drugs and therapies based on its anti-cancer and immune-enhancing properties. Another area of research is in the study of its effects on protein structure and function, and its potential use in protein engineering and biotechnology.
In conclusion, L-Cysteine, N-acetyl-, hydrochloride is a widely used chemical compound in scientific research. Its ability to act as a reducing agent and a source of sulfhydryl groups makes it valuable in the synthesis of peptides and proteins, as well as in the study of protein structure and function. Its biochemical and physiological effects also make it an interesting area of research for the development of new drugs and therapies.
Métodos De Síntesis
L-Cysteine, N-acetyl-, hydrochloride can be synthesized by acetylating L-cysteine with acetic anhydride in the presence of hydrochloric acid. The reaction is carried out under reflux conditions for several hours, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
L-Cysteine, N-acetyl-, hydrochloride is widely used in scientific research as a reducing agent and a source of sulfhydryl groups. It is used in the synthesis of peptides and proteins, as well as in the preparation of enzyme substrates. It is also used in the study of protein structure and function, as it can disrupt disulfide bonds and affect protein folding.
Propiedades
Número CAS |
18829-79-3 |
|---|---|
Nombre del producto |
L-Cysteine, N-acetyl-, hydrochloride |
Fórmula molecular |
C5 H9 N O3 S . Cl H |
Peso molecular |
199.66 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-sulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3S.ClH/c1-3(7)6-4(2-10)5(8)9;/h4,10H,2H2,1H3,(H,6,7)(H,8,9);1H/t4-;/m0./s1 |
Clave InChI |
BNAZKIJXZHLHTG-WCCKRBBISA-N |
SMILES isomérico |
CC(=O)N[C@@H](CS)C(=O)O.Cl |
SMILES |
CC(=O)NC(CS)C(=O)O.Cl |
SMILES canónico |
CC(=O)NC(CS)C(=O)O.Cl |
Otros números CAS |
18829-79-3 |
Números CAS relacionados |
616-91-1 (Parent) |
Sinónimos |
L-Cysteine, N-acetyl-, hydrochloride (1:1); N-Acetyl-L-cysteine hydrochloride; _x000D_ N-Acetylcysteine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)



![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)
![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)
